methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, Mixture of diastereomers
Description
Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride, mixture of diastereomers, is a complex organic compound characterized by its bromophenyl group and cyclobutane ring structure
Properties
CAS No. |
2694745-20-3 |
|---|---|
Molecular Formula |
C12H15BrClNO2 |
Molecular Weight |
320.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the cyclobutane ring and the introduction of the bromophenyl group. One common approach is the cyclization of a suitable precursor containing the amino and carboxylate groups, followed by bromination to introduce the bromophenyl moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of the bromine atom with other functional groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bromophenyl group makes it a candidate for studying biological interactions and pathways.
Medicine: Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used in a biological context, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Methyl 1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylate hydrochloride
Methyl 1-amino-3-(2-fluorophenyl)cyclobutane-1-carboxylate hydrochloride
Methyl 1-amino-3-(2-iodophenyl)cyclobutane-1-carboxylate hydrochloride
Uniqueness: The presence of the bromine atom in the phenyl group distinguishes this compound from its chloro-, fluoro-, and iodo- counterparts, potentially leading to different reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
